molecular formula C5H2FI2N B3162872 2,4-Diiodo-6-fluoropyridine CAS No. 882170-39-0

2,4-Diiodo-6-fluoropyridine

Cat. No. B3162872
CAS RN: 882170-39-0
M. Wt: 348.88 g/mol
InChI Key: KRVOVWBEMIWSDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diiodo-6-fluoropyridine is a chemical compound used for experimental and research purposes . It is provided by several suppliers including Alfa Chemistry and BOC Sciences .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as this compound, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . An efficient protocol for the construction of various pyridyl pyridone and oxydipyridine derivatives through a hydroxylation and arylation tandem reaction of 2-fluoropyridines has been reported .


Molecular Structure Analysis

The molecular structure of this compound can be found in several databases, including ChemicalBook and Chemsrc . These databases provide information like chemical properties, structure, melting point, boiling point, density, molecular formula, and molecular weight .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied. For instance, an efficient protocol for the construction of various pyridyl pyridone and oxydipyridine derivatives through a hydroxylation and arylation tandem reaction of 2-fluoropyridines has been reported .


Physical And Chemical Properties Analysis

This compound has several physical and chemical properties that can be found in databases like ChemicalBook and Chemsrc . These properties include its structure, melting point, boiling point, density, molecular formula, and molecular weight .

Scientific Research Applications

Metallation of π-Deficient Heteroaromatic Compounds

The metallation of π-deficient heterocyclic compounds, including fluoropyridines, is a critical area of research. Studies have shown that the lithiation of fluoropyridines, a process similar in context to the reactions involving 2,4-diiodo-6-fluoropyridine, can be directed to specific positions on the pyridine ring, leading to the synthesis of various disubstituted pyridines. This process is instrumental in the development of new chemical entities and has broad applications in the synthesis of pharmaceuticals and materials science. The study by Marsais and Quéguiner (1983) provides a comprehensive review of the metallation of π-deficient heteroaromatic compounds, emphasizing the importance of specific reaction conditions and theoretical underpinnings that guide the regioselectivity of such reactions (Marsais & Quéguiner, 1983).

Pharmacogenetics and Fluoropyrimidines

Another significant aspect of research related to fluoropyrimidine compounds, such as 5-fluorouracil and its derivatives, focuses on pharmacogenetics and metabolism. This area of research is crucial for understanding the mechanisms of action, toxicity, and personalized medicine approaches in cancer treatment. Studies in this domain explore how genetic variations in enzymes like dihydropyrimidine dehydrogenase (DPD) affect the metabolism and toxicity of fluoropyrimidines, informing clinical practices and patient management strategies. Del Re et al. (2017) discuss the importance of pharmacogenetics in the context of fluoropyrimidine treatment, highlighting the impact of genetic polymorphisms on treatment outcomes and toxicity (Del Re et al., 2017).

Mechanism of Action

While the specific mechanism of action for 2,4-Diiodo-6-fluoropyridine is not explicitly mentioned in the search results, fluoropyridines in general have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Safety and Hazards

While specific safety data sheets for 2,4-Diiodo-6-fluoropyridine were not found, safety data sheets for similar compounds, such as 2-Fluoropyridine, provide information on precautions, protective equipment, emergency procedures, and hazards .

Future Directions

Fluoropyridines, including 2,4-Diiodo-6-fluoropyridine, have potential applications in various fields. They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-fluoro-4,6-diiodopyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2FI2N/c6-4-1-3(7)2-5(8)9-4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVOVWBEMIWSDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1F)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2FI2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698170
Record name 2-Fluoro-4,6-diiodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

882170-39-0
Record name 2-Fluoro-4,6-diiodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Diiodo-6-fluoropyridine
Reactant of Route 2
Reactant of Route 2
2,4-Diiodo-6-fluoropyridine
Reactant of Route 3
Reactant of Route 3
2,4-Diiodo-6-fluoropyridine
Reactant of Route 4
2,4-Diiodo-6-fluoropyridine
Reactant of Route 5
Reactant of Route 5
2,4-Diiodo-6-fluoropyridine
Reactant of Route 6
2,4-Diiodo-6-fluoropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.